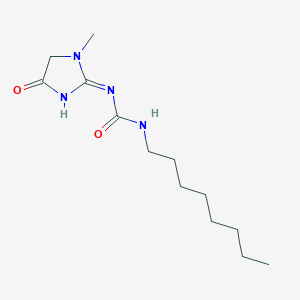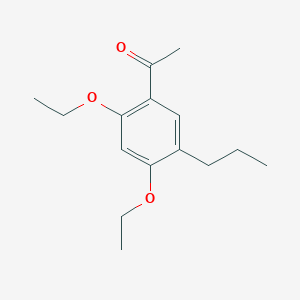
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a ketone group attached to an aromatic ring substituted with ethoxy and propyl groups
Preparation Methods
The synthesis of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diethoxybenzaldehyde and propylmagnesium bromide.
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, reacts with 2,4-diethoxybenzaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one: This compound has hydroxyl groups instead of ethoxy groups, leading to different chemical reactivity and biological properties.
1-(2,4-Dimethoxy-5-propylphenyl)ethan-1-one: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and interaction with other molecules.
The unique combination of ethoxy and propyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
CAS No. |
90547-04-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-(2,4-diethoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C15H22O3/c1-5-8-12-9-13(11(4)16)15(18-7-3)10-14(12)17-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
OBYSBCCKOVLDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OCC)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


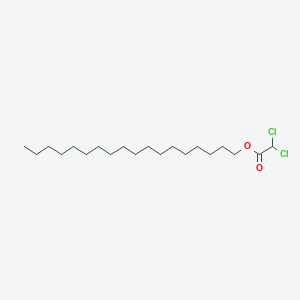
stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
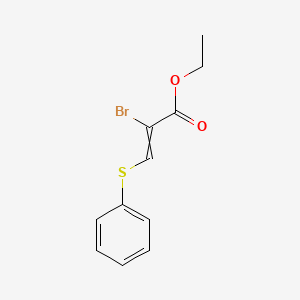

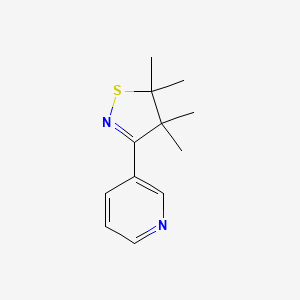

![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
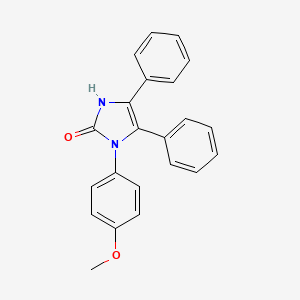
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
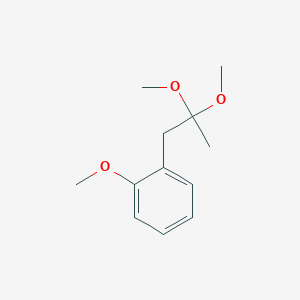
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

